Enhanced Lipophilicity (LogP) of N-sec-Butyl-2,5-xylidine vs. Parent 2,5-Xylidine
N-sec-Butyl-2,5-xylidine exhibits a significantly higher lipophilicity compared to its parent compound, 2,5-xylidine. The reported calculated LogP for N-sec-butyl-2,5-xylidine is 3.77 . In contrast, the parent 2,5-xylidine has a calculated LogP of approximately 1.8 [1]. This increased lipophilicity directly impacts its partition coefficient in organic/aqueous biphasic systems, influencing extraction efficiency and chromatographic retention times in analytical and preparative procedures.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.77 (calculated) |
| Comparator Or Baseline | 2,5-Xylidine: ~1.8 (calculated) [1] |
| Quantified Difference | Increase of approximately 1.97 log units |
| Conditions | In silico prediction; standard computational models |
Why This Matters
The higher LogP value confirms that N-sec-butyl-2,5-xylidine will partition preferentially into non-polar solvents, a critical factor for designing liquid-liquid extractions and optimizing reversed-phase chromatographic methods.
- [1] PubChem. 2,5-Dimethylaniline (2,5-Xylidine). Compound Summary. LogP: 1.8 (XLogP3). View Source
